molecular formula C14H17ClFNO B5458695 1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE

1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE

Cat. No.: B5458695
M. Wt: 269.74 g/mol
InChI Key: DISJRASROAOKRP-UHFFFAOYSA-N
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Description

1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H17ClFNO and a molecular weight of 269.74 g/mol This compound is characterized by the presence of an azocane ring attached to a chlorofluorophenyl group via a methanone linkage

Preparation Methods

The synthesis of 1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-AZOCANYL(2-CHLORO-6-FLUOROPHENYL)METHANONE can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of research and industrial interest.

Properties

IUPAC Name

azocan-1-yl-(2-chloro-6-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-11-7-6-8-12(16)13(11)14(18)17-9-4-2-1-3-5-10-17/h6-8H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISJRASROAOKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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